molecular formula C19H24N2O2 B1439705 N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide CAS No. 1020054-09-4

N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide

Cat. No. B1439705
M. Wt: 312.4 g/mol
InChI Key: WBRYDQGMUSPGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide, also known as iso-AMPA, is an analog of the neurotransmitter glutamate, a chemical messenger which is essential for normal neuronal function and communication. It is an important research tool, as it can be used to study the biochemical and physiological effects of glutamate in the brain. It is also used in laboratory experiments to investigate the mechanism of action of glutamate and its related pathways.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study by Tumosienė et al. (2012) focused on synthesizing derivatives of propanamide, including compounds similar to N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide, and testing their antibacterial activity. The research showed promising results against specific bacterial strains, highlighting its potential use in antibacterial applications (Tumosienė et al., 2012).

Anticonvulsant Properties

  • Evaluation for Anticonvulsant Activity : Research by Idris et al. (2011) examined similar propanamide compounds for their anticonvulsant effects. These compounds demonstrated significant effectiveness in seizure test models, suggesting their potential as anticonvulsant agents (Idris et al., 2011).

Anti-inflammatory and Analgesic Agents

  • Synthesis and Pharmacological Evaluation : A study by Shkair et al. (2016) involved the design and synthesis of thiadiazole derivatives, including those structurally related to N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide. These compounds showed significant anti-inflammatory and analgesic activities in their evaluations, indicating their potential in treating inflammation and pain (Shkair et al., 2016).

Antimicrobial Properties

  • Synthesis and Testing for Antimicrobial Activity : Baranovskyi et al. (2018) conducted a study on the synthesis of substituted propanamides and their antimicrobial properties. The research demonstrated the effectiveness of these compounds against various microbial strains (Baranovskyi et al., 2018).

Antioxidant and Anticancer Activity

  • Synthesis and Biological Evaluation : Tumosienė et al. (2020) explored novel derivatives of propanehydrazide for their antioxidant and anticancer activities. The study revealed that certain compounds exhibited significant activity, suggesting their potential in cancer treatment (Tumosienė et al., 2020).

Malaria Treatment

  • Development of Antimalarial Agents : Norcross et al. (2019) worked on optimizing compounds based on an aminoacetamide scaffold, including structures akin to N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide, to create effective antimalarial drugs (Norcross et al., 2019).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(2)15-6-9-17(10-7-15)23-14(4)19(22)21-18-11-16(20)8-5-13(18)3/h5-12,14H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYDQGMUSPGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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